molecular formula C8H7NO5 B13612319 3-(Carboxymethoxy)pyridine-2-carboxylic acid

3-(Carboxymethoxy)pyridine-2-carboxylic acid

Cat. No.: B13612319
M. Wt: 197.14 g/mol
InChI Key: IKCORABULSSLIF-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)pyridine-2-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with carboxymethoxy and carboxylic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carboxymethoxy and carboxylic acid groups. One common method involves the esterification of pyridine-2-carboxylic acid followed by hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid oxides, while reduction can produce pyridinecarboxylic acid derivatives with altered functional groups .

Scientific Research Applications

3-(Carboxymethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Carboxymethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s carboxymethoxy and carboxylic acid groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

3-(Carboxymethoxy)pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Unlike its analogs, this compound possesses both carboxymethoxy and carboxylic acid groups, enabling it to participate in a broader range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

3-(carboxymethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-6(11)4-14-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

IKCORABULSSLIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC(=O)O

Origin of Product

United States

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